molecular formula C21H21NO4 B2428989 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate CAS No. 690641-06-6

2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2428989
CAS No.: 690641-06-6
M. Wt: 351.402
InChI Key: OZLLNIYTVCMAIS-UHFFFAOYSA-N
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Description

“2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate”, also known as MPN, is an organic compound with a complex structure. This compound belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .


Synthesis Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .


Molecular Structure Analysis

The molecular formula of this compound is C21H21NO4, and it has a molecular weight of 351.402. It belongs to the class of organic compounds known as stilbenes, which are derived from the common phenylpropene (C6-C3) skeleton building block .


Chemical Reactions Analysis

The synthesis of naphtho[1,2-b]furan derivatives involves a photochemical reaction of 2,3-disubstituted benzofurans . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Scientific Research Applications

Synthesis Methods

The chemical compound 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate is related to various research areas, particularly in organic synthesis and catalysis. Research has explored efficient methods for synthesizing naphtho[1,2-b]furan derivatives, highlighting the role of catalysts and different conditions to enhance reaction efficiency and yield. For instance, nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives through a direct three-component reaction. This process benefits from clean methodologies, easy workup procedures, and high yields, especially under ultrasound irradiation and solvent-free conditions (Mokhtary & Torabi, 2017).

Chemical Structure and Analysis

Further studies focus on the structural analysis and synthesis of closely related compounds. For example, the structural studies of 1-[(8-nitronaphtho[2,1-b]furan-2-yl) carbonyl] piperidine showcase detailed characterizations using techniques like FT-IR, 1HNMR, Mass spectral data, and X-ray diffraction analysis. These methodologies offer insights into the compound's molecular structure and potential applications in chemical synthesis (Shruthi et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds based on the naphtho[1,2-b]furan core have been tested as protein tyrosine phosphatase 1B (PTP1B) inhibitors . These compounds have been suggested as effective therapeutic agents for the treatment of diabetes mellitus .

Properties

IUPAC Name

[2-methyl-3-(piperidine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-19(21(24)22-10-6-3-7-11-22)17-12-18(26-14(2)23)15-8-4-5-9-16(15)20(17)25-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLLNIYTVCMAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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